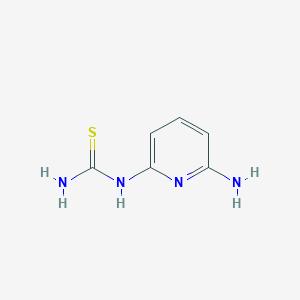
(6-Aminopyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminopyridin-2-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of an aminopyridine moiety attached to a thiourea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)thiourea typically involves the reaction of 2-aminopyridine with an isothiocyanate. One common method is the reaction of 2-aminopyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(6-Aminopyridin-2-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which may have different biological activities .
科学的研究の応用
Medicinal Chemistry: It has shown promise as an inhibitor of enzymes such as α-glucosidase, which is relevant for diabetes treatment.
Materials Science: It can be used in the synthesis of polymers with thiourea moieties, which have applications in heavy metal ion removal from aqueous solutions.
Biological Research: Its derivatives have been investigated for their antibacterial, antioxidant, and anticancer properties.
作用機序
The mechanism of action of (6-Aminopyridin-2-yl)thiourea and its derivatives often involves interaction with specific enzymes or receptors. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar aminopyridine structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiourea Derivatives: Other thiourea derivatives have been explored for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
(6-Aminopyridin-2-yl)thiourea is unique due to its specific combination of an aminopyridine moiety with a thiourea group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C6H8N4S |
|---|---|
分子量 |
168.22 g/mol |
IUPAC名 |
(6-aminopyridin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
InChIキー |
ALBIKSUJCBRECD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)NC(=S)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


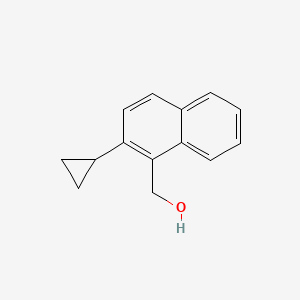
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
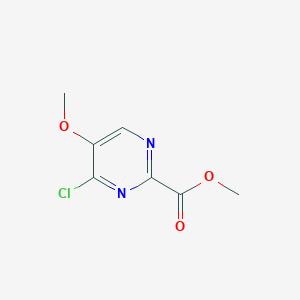
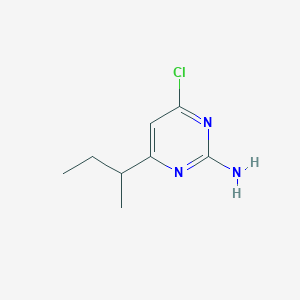
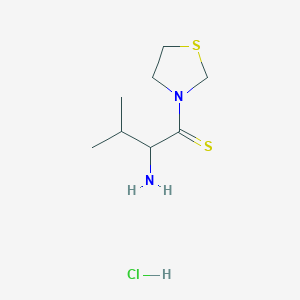
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)

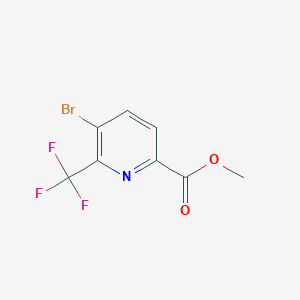

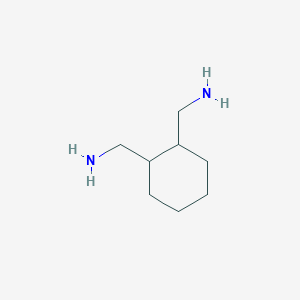
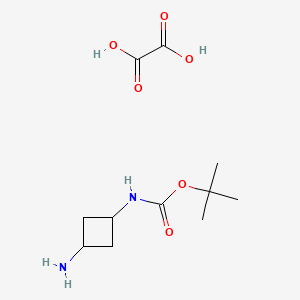


![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
